molecular formula C6H3BClF4K B1358493 Potassium (3-chloro-4-fluorophenyl)trifluoroborate CAS No. 850623-59-5

Potassium (3-chloro-4-fluorophenyl)trifluoroborate

Cat. No.: B1358493
CAS No.: 850623-59-5
M. Wt: 236.44 g/mol
InChI Key: YIBSBTTVMHWMNU-UHFFFAOYSA-N
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Description

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is an organoboron compound with the molecular formula C₆H₃BClF₄K. It is a white to off-white powder or crystalline substance. This compound is part of the potassium organotrifluoroborate family, which has gained significant attention due to its stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Mechanism of Action

Target of Action

Potassium (3-chloro-4-fluorophenyl)trifluoroborate is a type of organoboron compound . The primary targets of this compound are typically aryl halides . Aryl halides are a class of organic compounds containing a halogen atom attached to an aromatic ring. They play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds.

Mode of Action

This compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets (aryl halides) to construct a carbon-carbon bond . This interaction typically occurs in the presence of a catalyst or under thermal conditions . The boron atom in the trifluoroborate group acts as a nucleophile, donating a pair of electrons to form a bond with the aryl halide.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbon-carbon bond formation process . This process is fundamental to organic synthesis, allowing for the construction of complex organic molecules from simpler precursors. The downstream effects of this pathway can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides and conditions used.

Result of Action

The primary molecular effect of this compound’s action is the formation of a carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific aryl halides and conditions used. The cellular effects of these compounds would vary widely depending on their specific structures and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst or heat can facilitate its reaction with aryl halides . Additionally, the compound is typically stored in a refrigerator and shipped at room temperature, suggesting that it may be sensitive to temperature

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (3-chloro-4-fluorophenyl)trifluoroborate can be synthesized through the reaction of 3-chloro-4-fluorophenylboronic acid with potassium hydrogen fluoride (KHF₂). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .

Industrial Production Methods: In industrial settings, the synthesis of potassium organotrifluoroborates often involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Comparison: Potassium (3-chloro-4-fluorophenyl)trifluoroborate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to potassium (4-fluorophenyl)trifluoroborate, the additional chlorine atom provides different electronic and steric properties, potentially leading to variations in reaction outcomes . Similarly, potassium (3,4-dichlorophenyl)trifluoroborate has two chlorine atoms, which can further alter its chemical behavior .

Properties

IUPAC Name

potassium;(3-chloro-4-fluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BClF4.K/c8-5-3-4(7(10,11)12)1-2-6(5)9;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBSBTTVMHWMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)F)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BClF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635792
Record name Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-59-5
Record name Borate(1-), (3-chloro-4-fluorophenyl)trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium (3-chloro-4-fluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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